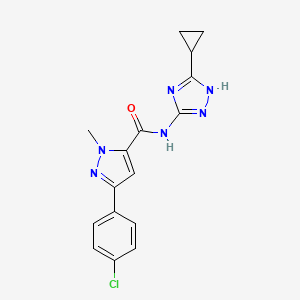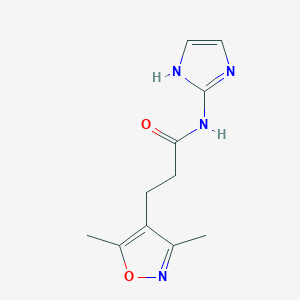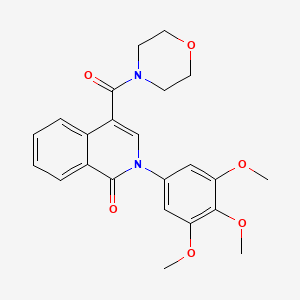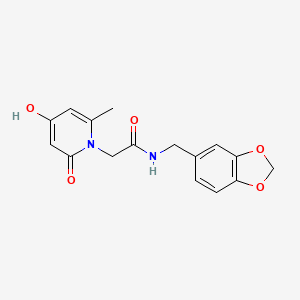![molecular formula C17H23N3O3S B12175516 3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B12175516.png)
3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone is a complex organic compound that features an indole ring, a piperazine ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Methylation: The indole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.
Sulfonylation: The piperazine ring is sulfonylated using methylsulfonyl chloride in the presence of a base.
Propanone Group Addition: The final step involves the addition of the propanone group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, while the piperazine ring can modulate neurotransmitter activity. The sulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone: Lacks the methyl group on the indole ring.
3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-butanone: Has a butanone group instead of a propanone group.
3-(1-methyl-1H-indol-3-yl)-1-[4-(ethylsulfonyl)piperazino]-1-propanone: Has an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperazine rings, along with the sulfonyl and propanone groups, allows for a wide range of interactions and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H23N3O3S/c1-18-13-14(15-5-3-4-6-16(15)18)7-8-17(21)19-9-11-20(12-10-19)24(2,22)23/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
KOMVUSXTBMFKHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12175433.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175434.png)

![N-(6-{[3-(dimethylamino)propyl]amino}-6-oxohexyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175463.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12175472.png)
methanone](/img/structure/B12175475.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12175501.png)

![1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12175510.png)
![2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B12175517.png)


